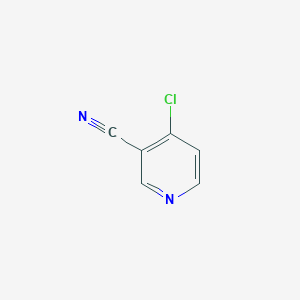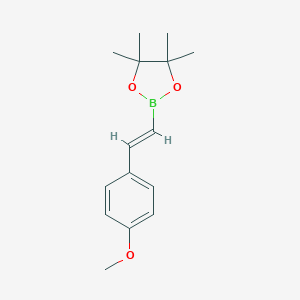
ベンジル-2,3,4,5,6-d5 シアン化物
説明
Benzyl-2,3,4,5,6-d5 cyanide, also known as Benzene-d5-acetonitrile, is a deuterated compound with the molecular formula C6D5CH2CN and a molecular weight of 122.18 g/mol . This compound is characterized by the substitution of hydrogen atoms with deuterium, making it a valuable tool in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Benzyl-2,3,4,5,6-d5 cyanide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of various organic compounds and is used in studying reaction mechanisms.
Biology: Utilized in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of deuterated drugs which have improved metabolic stability.
Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes
作用機序
Target of Action
Benzyl-2,3,4,5,6-d5 cyanide, also known as Phenyl-d5-acetonitrile , is an organic aromatic nitrileThe cyanide group in its structure suggests that it may interact with enzymes or proteins that have a strong affinity for cyanide, such as cytochrome c oxidase in the electron transport chain .
Mode of Action
The cyanide group in Benzyl-2,3,4,5,6-d5 cyanide confers nucleophilic reactivity, allowing it to participate in nucleophilic substitution reactions with alkyl halides and acyl chlorides . This interaction can lead to changes in the target molecule, potentially altering its function or activity.
Biochemical Pathways
Given its structure and reactivity, it may be involved in reactions related to the synthesis of other organic compounds
Pharmacokinetics
Its physical and chemical properties, such as its solubility in organic solvents and its boiling and melting points , suggest that it may have specific pharmacokinetic characteristics. These properties could impact its bioavailability and distribution within the body.
Result of Action
Its reactivity suggests that it could potentially alter the function or activity of its target molecules
Action Environment
The action, efficacy, and stability of Benzyl-2,3,4,5,6-d5 cyanide can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment . Additionally, its volatility and solubility suggest that it could be sensitive to temperature and the presence of certain solvents .
生化学分析
Biochemical Properties
The biochemical properties of Benzyl-2,3,4,5,6-d5 cyanide are largely determined by the benzene ring and cyanide group. The cyanide group confers nucleophilic reactivity, allowing Benzyl-2,3,4,5,6-d5 cyanide to participate in nucleophilic substitution reactions with alkyl halides and acyl chlorides .
Cellular Effects
It is known that the cyanide group can interfere with cellular respiration by inhibiting the enzyme cytochrome c oxidase, which could potentially impact cell function .
Molecular Mechanism
At the molecular level, Benzyl-2,3,4,5,6-d5 cyanide can interact with biomolecules through its cyanide group. For instance, it can form covalent bonds with the iron atom in the heme group of cytochrome c oxidase, thereby inhibiting the enzyme’s activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not readily degrade .
Metabolic Pathways
Benzyl-2,3,4,5,6-d5 cyanide is likely metabolized through the cytochrome P450 enzyme system, which is responsible for the biotransformation of many xenobiotics. The specific metabolic pathways and enzymes involved are not well-characterized .
Transport and Distribution
Due to its lipophilic nature, it is likely to cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its lipophilic nature and ability to cross cell membranes, it may localize to various cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: Benzyl-2,3,4,5,6-d5 cyanide can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium cyanide in the presence of a deuterium source to replace the hydrogen atoms with deuterium . Another method includes the oxidative decarboxylation of phenylalanine, where the deuterium atoms are introduced during the synthesis .
Industrial Production Methods: In industrial settings, the production of Benzyl-2,3,4,5,6-d5 cyanide typically involves large-scale reactions using deuterated reagents and catalysts to ensure high isotopic purity. The reaction conditions are carefully controlled to maximize yield and purity, often involving high temperatures and pressures .
化学反応の分析
Types of Reactions: Benzyl-2,3,4,5,6-d5 cyanide undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to form benzylamine and the corresponding carboxylic acid.
Reduction: The cyanide group can be reduced to form primary amines or other products.
Substitution: It can participate in nucleophilic substitution reactions with alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of strong acids or bases.
Reduction: Commonly employs hydrogenation catalysts such as palladium on carbon.
Substitution: Often uses alkyl halides or acyl chlorides as reagents.
Major Products Formed:
Hydrolysis: Benzylamine and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
類似化合物との比較
Benzyl cyanide: The non-deuterated analog with similar chemical properties but lacks the isotopic labeling.
Benzyl-2,3,4,5,6-d5 chloride: Another deuterated compound used in similar research applications
Uniqueness: Benzyl-2,3,4,5,6-d5 cyanide is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis compared to its non-deuterated counterparts .
特性
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSQOBVLVYHIEX-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC#N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437394 | |
| Record name | Benzyl-2,3,4,5,6-d5 cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70026-36-7 | |
| Record name | Benzene-d5-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70026-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl-2,3,4,5,6-d5 cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL-2,3,4,5,6-D5 CYANIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)







